molecular formula C11H18BrN B1586062 N-Hexylpyridinium bromide CAS No. 74440-81-6

N-Hexylpyridinium bromide

Cat. No. B1586062
CAS RN: 74440-81-6
M. Wt: 244.17 g/mol
InChI Key: SZRSEFNUSHACPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07151139B2

Procedure details

Pyridine (10 mL), hexyl bromide (18 mL), and triethylamine (0.1 mL) were dissolved in 122 mL of toluene, and the solution was stirred at 75° C. for 9 h. The solvent was then removed under reduced pressure. N-Hexylpyridinium bromide thus obtained was washed with hexane four times and dried overnight under vacuum.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
122 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:7]([Br:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(N(CC)CC)C>C1(C)C=CC=CC=1>[Br-:13].[CH2:7]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
18 mL
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
122 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 75° C. for 9 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
[Br-].C(CCCCC)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.